2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
Description
The compound 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline features a quinoline core substituted at positions 2 (chloro), 3 (4,5-dihydropyrazole ring), and 7 (methoxy). The pyrazoline ring is further modified with a 2-fluorobenzoyl group at position 1 and a furan-2-yl moiety at position 2. This structure combines heterocyclic diversity (quinoline, pyrazoline, and furan) with functional groups that may influence electronic properties, solubility, and bioactivity. While direct biological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs .
Properties
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3/c1-31-15-9-8-14-11-17(23(25)27-19(14)12-15)21-13-20(22-7-4-10-32-22)28-29(21)24(30)16-5-2-3-6-18(16)26/h2-12,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWLGOWJYLIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4F)C5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is not fully understood, but it is believed to interact with various molecular targets through its quinoline core and substituents. Potential pathways include inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key analogs and their substituents:
Key Observations:
Physical and Chemical Properties
- Solubility: Methoxy and fluorobenzoyl groups may balance lipophilicity, enhancing membrane permeability compared to purely hydrophobic analogs (e.g., L1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
